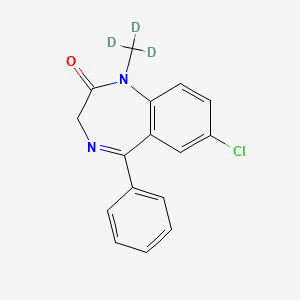
Diazepam-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazepam-d3 is a deuterated form of diazepam, a well-known benzodiazepine used for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties . The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, including pharmacokinetic and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazepam-d3 involves several steps, including methylation, halogenation, azidation, and cyclization . The starting material, 4-chloro-2-(2-chlorophenyl)phenylacetamide, undergoes these transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis, which allows for efficient and scalable production . This method includes the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by intramolecular cyclization .
Chemical Reactions Analysis
Types of Reactions
Diazepam-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding its stability and reactivity under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include haloacetyl chloride for acylation and ammonia for cyclization . The conditions often involve solvents like N-methyl-2-pyrrolidone and methanol-water mixtures .
Major Products Formed
The major products formed from these reactions include various benzodiazepine derivatives, which can be analyzed using techniques like mass spectrometry .
Scientific Research Applications
Diazepam-d3 is widely used in scientific research due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies . It is used in:
Chemistry: To study reaction mechanisms and pathways.
Biology: To investigate metabolic processes and enzyme interactions.
Medicine: To understand drug metabolism and pharmacokinetics.
Industry: For quality control and analytical testing.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diazepam-d3 include other benzodiazepines such as:
- Clobazam
- Clonazepam
- Lorazepam
- Midazolam
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of metabolic pathways . This makes it a valuable tool in both research and industrial applications.
Properties
CAS No. |
83056-49-9 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
287.76 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
InChI Key |
AAOVKJBEBIDNHE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)

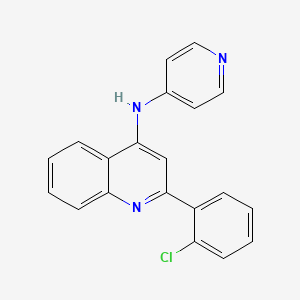
![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
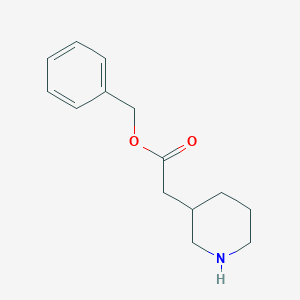
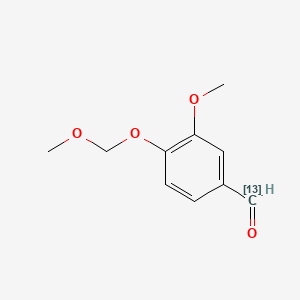
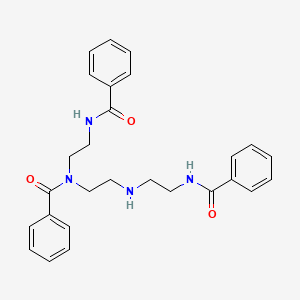
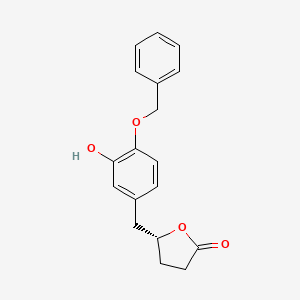
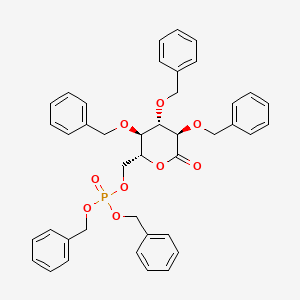
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
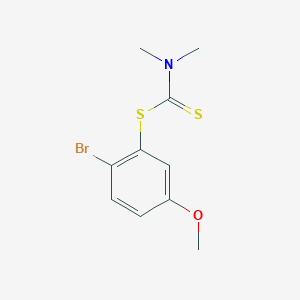
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
